molecular formula C18H15N3OS B5750787 N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide

N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide

Cat. No.: B5750787
M. Wt: 321.4 g/mol
InChI Key: IFMLMKIXIPDAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, commonly known as MPT0G211, is a novel small molecule inhibitor that has been shown to have promising potential in the treatment of various types of cancer.

Scientific Research Applications

MPT0G211 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, MPT0G211 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for use in cancer therapy.

Mechanism of Action

MPT0G211 works by inhibiting the activity of the protein STAT3, which is known to play a role in cancer cell growth and survival. By inhibiting STAT3 activity, MPT0G211 prevents cancer cells from proliferating and induces apoptosis. This mechanism of action has been validated through various in vitro and in vivo studies.
Biochemical and Physiological Effects:
MPT0G211 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed and distributed in the body. In addition, MPT0G211 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of MPT0G211 is that it has been extensively studied in vitro and in vivo, providing a wealth of data on its potential applications in cancer therapy. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

For research include combination therapy, development of more potent derivatives, and further studies on its potential side effects.

Synthesis Methods

MPT0G211 is synthesized through a multi-step process that involves the reaction of 6-methyl-2-pyridinylamine with carbon disulfide to form 6-methyl-2-pyridinyl dithiocarbamate. This intermediate is then reacted with 1-naphthylamine to form the final product, MPT0G211. The synthesis method has been optimized to ensure high purity and yield of the final product.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-6-4-11-16(19-12)20-18(23)21-17(22)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMLMKIXIPDAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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